1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate
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Overview
Description
1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate typically involves multiple steps, starting with the preparation of the carbazole and piperazine intermediates. The key steps include:
Formation of Carbazole Intermediate: The carbazole intermediate can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Preparation of Piperazine Intermediate: The piperazine ring is introduced through a nucleophilic substitution reaction, often using 4-methylpiperazine as a starting material.
Coupling Reaction: The carbazole and piperazine intermediates are coupled using a suitable linker, such as a propanol derivative, under controlled conditions.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the coupled product with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-one
- 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine
Uniqueness
1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate is unique due to the presence of the oxalate group, which imparts distinct chemical properties and potential applications. The combination of carbazole and piperazine moieties also contributes to its versatility and functionality in various research fields.
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-carbazol-9-yl-3-(4-methylpiperazin-1-yl)propan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.C2H2O4/c1-21-10-12-22(13-11-21)14-16(24)15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23;3-1(4)2(5)6/h2-9,16,24H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBKUDLAXQGFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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